molecular formula C10H16F3NO4 B11756489 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid

1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid

Cat. No.: B11756489
M. Wt: 271.23 g/mol
InChI Key: XTBQLJODIPXKBJ-UHFFFAOYSA-N
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Description

1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid is a complex organic compound with a unique structure. It features a hexahydrofuro[2,3-b]furan ring system, which is a bicyclic structure containing oxygen atoms. The compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent due to its unique structure and reactivity.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Biological Activity

1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid is a complex organic compound notable for its potential biological activities. The compound features a hexahydrofuro[2,3-b]furan moiety and a methanamine group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C10H16F3NO4, with a molecular weight of approximately 293.24 g/mol. The trifluoroacetic acid component enhances solubility and stability, making it suitable for various chemical environments. The structural representation is as follows:

Structure C10H16F3NO4\text{Structure }\text{C}_{10}\text{H}_{16}\text{F}_3\text{N}\text{O}_4

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors involved in cellular processes. Preliminary studies suggest that this compound may exhibit:

  • Antiviral Properties : Similar compounds have shown efficacy against viral replication mechanisms, indicating potential antiviral applications.
  • Enzyme Inhibition : The methanamine structure may interact with enzymes critical in metabolic pathways.

Comparative Studies

A comparison with structurally similar compounds reveals unique biological activities attributed to the specific stereochemistry and functional groups present in this compound.

Compound NameStructureNotable Features
DarunavirDarunavir StructureHIV protease inhibitor
Hexahydrofuro[2,3-b]furan derivativesHexahydrofuro StructurePotential antiviral properties
Other methanamine derivativesMethanamine StructureGeneral reactivity as amines

Case Studies

  • Antiviral Activity : A study examining the antiviral properties of hexahydrofuro derivatives found that certain modifications can enhance their efficacy against viral targets. The presence of the trifluoroacetic acid moiety was suggested to improve solubility and bioavailability in cellular environments .
  • Enzyme Interaction : Research focused on enzyme binding affinities indicated that compounds with similar furan structures could inhibit key metabolic enzymes involved in disease pathways. Further studies are needed to quantify the binding affinity and inhibition rates for this specific compound .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that emphasize stereoselectivity and yield optimization. Notably:

  • Stereoselective Synthesis : Methods utilizing sugar derivatives as starting materials have shown promise in achieving high optical purity .
  • Reactivity Studies : The compound's reactivity has been explored through typical reactions for amines and furan derivatives, which are essential for modifying the compound for biological testing .

Properties

Molecular Formula

C10H16F3NO4

Molecular Weight

271.23 g/mol

IUPAC Name

(6a-methyl-2,3,4,5-tetrahydrofuro[2,3-b]furan-3a-yl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15NO2.C2HF3O2/c1-7-8(6-9,2-4-10-7)3-5-11-7;3-2(4,5)1(6)7/h2-6,9H2,1H3;(H,6,7)

InChI Key

XTBQLJODIPXKBJ-UHFFFAOYSA-N

Canonical SMILES

CC12C(CCO1)(CCO2)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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